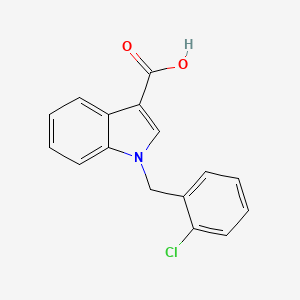

1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid

Description

1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid is a halogenated indole derivative featuring a 2-chlorobenzyl group at the indole nitrogen and a carboxylic acid moiety at position 2. This compound is part of a broader class of indole-3-carboxylic acid derivatives, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMAKQIHSUMLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with indole, which is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 1-(2-chlorobenzyl)-1H-indole.

Carboxylation: The intermediate 1-(2-chlorobenzyl)-1H-indole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 3-position of the indole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid typically involves multi-step processes that utilize indole derivatives and chlorobenzyl moieties. Recent studies have highlighted methods for preparing this compound through domino reactions and other synthetic strategies that enhance yield and purity. For instance, a recent study illustrated the synthesis of various indole-3-carboxylate esters, including derivatives of this compound, showcasing its versatility in synthetic organic chemistry .

Antiviral Properties

Research indicates that indole derivatives, including this compound, may exhibit antiviral properties. A study on indole-2-carboxamides demonstrated their effectiveness as inhibitors of alphavirus replication, which could suggest similar potential for related compounds like this compound in targeting viral infections . The structural attributes of indoles allow them to interact with viral enzymes, potentially inhibiting their function.

Antibacterial Activity

Indole derivatives have also been evaluated for antibacterial activity. A series of 5-bromoindole-2-carboxamides were synthesized and tested against various Gram-negative bacteria, showing promising results in terms of antibacterial efficacy. Although specific data on this compound's antibacterial properties is limited, its structural similarity to effective antibacterial agents suggests potential in this area .

Antitumor Activity

Indole compounds are often explored for their anticancer properties. Research has shown that certain indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chlorobenzyl group in this compound may enhance its interaction with cancer cell targets, making it a candidate for further investigation in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the indole core or the carboxylic acid functionality can significantly impact its efficacy against specific biological targets. For instance, studies on related compounds have shown that altering substituents can lead to improved potency or selectivity against particular pathogens or cancer cell lines .

Case Studies

Several case studies have documented the biological evaluation of indole derivatives:

- Antiviral Evaluation : A study on indole-2-carboxamides found that modifications could lead to significant improvements in potency against alphaviruses. This underscores the importance of structural optimization for enhancing antiviral activity .

- Antibacterial Screening : In vitro tests on synthesized indole derivatives indicated varying degrees of antibacterial activity against strains like E. coli and Pseudomonas aeruginosa, suggesting that the incorporation of specific substituents could enhance effectiveness against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid with its analogs:

Key Observations:

Biological Activity

1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14ClN1O2

- Molecular Weight : 299.74 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- CB1 Receptor Modulation : Studies indicate that indole derivatives can act as allosteric modulators at cannabinoid receptors, influencing pathways related to pain, appetite, and mood regulation .

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

Anticancer Activity

Recent research has highlighted the anticancer potential of indole derivatives. For instance:

- Study Findings : A derivative similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 6.2 to 15.1 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : It demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Indole derivatives have been reported to possess anti-inflammatory properties:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study conducted on a series of indole derivatives, including this compound, revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various indole derivatives, this compound was found to exhibit superior activity against Gram-positive and Gram-negative bacteria compared to conventional antibiotics like ciprofloxacin .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid?

- Methodology :

Indole core preparation : Start with indole-3-carboxylic acid. Introduce the 2-chloro substituent via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride under reflux .

Benzylation : React the chlorinated indole with 2-chlorobenzyl chloride in the presence of a base (e.g., NaH) in anhydrous DMF or THF.

Purification : Recrystallize the product from glacial acetic acid or a DMSO/ethanol mixture to obtain high-purity crystals .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure via NMR (¹H, ¹³C) and HRMS.

Q. How can the solubility and stability of this compound be experimentally determined?

- Methodology :

- Solubility : Test in common solvents (e.g., DMSO, methanol, chloroform) using a saturation shake-flask method. Note that substituent position (2-chloro vs. 4-chloro) significantly affects solubility; e.g., the 4-chloro isomer is sparingly soluble in chloroform .

- Stability : Conduct accelerated stability studies under varying pH (1–13), temperatures (4°C–40°C), and light exposure. Use HPLC to track degradation products .

Q. What spectroscopic techniques are critical for structural characterization?

- Recommended Techniques :

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., 2-chlorobenzyl orientation) .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

- NMR : Use DEPT-135 to distinguish CH₂ groups in the benzyl moiety .

Advanced Research Questions

Q. How can conflicting solubility data from structural analogs be resolved?

- Analysis Framework :

Compare substituent effects: The 2-chloro isomer may exhibit lower solubility in polar solvents than the 4-chloro derivative due to steric hindrance .

Validate experimentally using HPLC with a photodiode array detector to rule out impurities.

Perform computational solubility prediction via COSMO-RS or Hansen solubility parameters .

Q. What strategies optimize yield in the benzylation step?

- Methodological Adjustments :

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl chloride reactivity .

- Temperature control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-alkylation) .

- Yield data : Pilot studies report 60–75% yield under optimized conditions; scale-up may require continuous flow reactors .

Q. How to investigate structure-activity relationships (SAR) for pharmacological applications?

- Approach :

Derivatization : Synthesize analogs (e.g., methyl esters, amides) to assess carboxylic acid role in bioactivity .

In vitro assays : Screen for kinase inhibition or receptor binding using TR-FRET or SPR.

Computational modeling : Perform molecular docking (MOE software) to predict interactions with target proteins (e.g., COX-2) .

Q. What analytical methods resolve discrepancies in melting point data?

- Protocol :

- Differential Scanning Calorimetry (DSC) : Measure melting points at controlled heating rates (e.g., 10°C/min) to detect polymorphic transitions .

- Cross-validate : Compare with literature values for analogs (e.g., 1-(4-chlorobenzyl) derivative melts at 232–234°C vs. predicted 240–245°C for 2-chloro isomer).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.